Cas no 72282-85-0 (2h-1,3,2-oxazaphosphorin-2-amine, N,n,3-tris(2-chloroethyl)tetrahydro-, 2-oxide, (+)-)

2h-1,3,2-oxazaphosphorin-2-amine, N,n,3-tris(2-chloroethyl)tetrahydro-, 2-oxide, (+)- structure
72282-85-0 structure
Product Name:2h-1,3,2-oxazaphosphorin-2-amine, N,n,3-tris(2-chloroethyl)tetrahydro-, 2-oxide, (+)-
CAS-nummer:72282-85-0
MF:C9H18Cl3N2O2P
MW:323.584180355072
CID:977048
PubChem ID:65702
Update Time:2025-04-19

2h-1,3,2-oxazaphosphorin-2-amine, N,n,3-tris(2-chloroethyl)tetrahydro-, 2-oxide, (+)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2h-1,3,2-oxazaphosphorin-2-amine, N,n,3-tris(2-chloroethyl)tetrahydro-, 2-oxide, (+)-
    • LogP
    • Trophosphamide
    • Trifosfamide
    • N,N,N'-Tris(2-chloroethyl)-N',O-propylene phosphoric acid ester diamide
    • 72282-85-0
    • NSC-314928
    • TROFOSFAMIDE [WHO-DD]
    • FT-0675702
    • MLS006010763
    • 2H-1,2-Oxazaphosphorin-2-amine, N,N,3-tris(2-chloroethyl)tetrahydro-, 2-oxide, (-)-
    • UMKFEPPTGMDVMI-UHFFFAOYSA-N
    • Trofosfamido
    • EINECS 244-770-8
    • HY-119824
    • H64JRU6GJ0
    • N,N-3'-Tris(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine, 2-oxide
    • Q10384947
    • Trofosfamide (INN)
    • ASTA Z 4828
    • Trofosfamida [Spanish]
    • 2H-1,3,2-Oxazaphosphorine, 2-(bis(2-chloroethyl)amino)-3-(2-chloroethyl)tetrahydro-, 2-oxide
    • Trofosfamida
    • NS00002958
    • Trofosfamidum [INN-Latin]
    • NSC-314927
    • N,N,3-tris(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine
    • 22089-22-1
    • Trofosfamidum
    • Trofosfamid
    • 2H-1,2-Oxazaphosphorine, 2-[bis(2-chloroethyl)amino]-3-(2-chloroethyl)tetrahydro-, 2-oxide
    • 2-(Bis(2-chloroethyl)amino)-3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide
    • ?trofosfamide
    • Z-4828
    • NSC314927
    • CHEMBL462019
    • N,N,N'-Tris(2-chloraethyl)-N',O-propylen-phosphorsaureester-diamid
    • NSC314928
    • N,N,3-Tris(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide
    • D07252
    • DTXSID60865031
    • 3-(2-Chloroethyl)-2-[bis(2-chloroethyl)amino]perhydro-2H-1,2-oxazaphosphorine 2-oxide
    • TROFOSFAMIDE [MI]
    • 72282-84-9
    • Trisfosfamide
    • N,N,N'-Tris(2-chloraethyl)-N',O-propylen-phosphorsaureester-diamid [German]
    • NSC109723
    • SCHEMBL8236
    • TFF
    • Trilophosphamide
    • UNII-H64JRU6GJ0
    • 2H-1,3,2-Oxazaphosphorin-2-amine, N,N,3-tris(2-chloroethyl)tetrahydro-, 2-oxide
    • 2H-1,2-Oxazaphosphorin-2-amine, N,N,3-tris(2-chloroethyl)tetrahydro-, 2-oxide
    • MLS002704177
    • DB12902
    • 3-(2-Chloroethyl)-2-(bis(2-chloroethyl)amino)perhydro-2H-1,3,2-oxazaphosphorine 2-oxide
    • BRD-A91386192-001-04-0
    • Triphosphamide
    • BRN 0532530
    • CS-0078076
    • TROFOSFAMIDE [MART.]
    • Trilofosfamida
    • 3-(2-Chloroethyl)-2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin 2-oxide
    • NSC-109723
    • SMR001570883
    • Ixoten
    • Trofosfamide
    • Z 4828
    • Trophosphamid
    • AKOS030255922
    • NSC 109723
    • 2-(bis(2-chloroethyl)amino)-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide
    • CCRIS 4442
    • Cyclophosphamide, N-monochloroethyl derivative
    • Trofosfamide [INN]
    • XAA08922
    • Trofosfamido [INN-Spanish]
    • 2H-1,2-Oxaphosphorin-2-amine, tetrahydro-N,N,3-tris(2-chloroethyl)-, 2-oxide
    • A-4828
    • CHEBI:135381
    • Cyclophosphamide, N-monochloroethyl deriv.
    • 2H-1,2-Oxazaphosphorin-2-amine, N,N,3-tris(2-chloroethyl)tetrahydro-, 2-oxide, (+)-
    • J-014484
    • G12736
    • Inchi: 1S/C9H18Cl3N2O2P/c10-2-6-13-5-1-9-16-17(13,15)14(7-3-11)8-4-12/h1-9H2
    • InChI-sleutel: UMKFEPPTGMDVMI-UHFFFAOYSA-N
    • LACHT: ClCCN1CCCOP1(N(CCCl)CCCl)=O

Berekende eigenschappen

  • Exacte massa: 322.01744
  • Monoisotopische massa: 322.017148g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 7
  • Complexiteit: 265
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.8
  • Topologisch pooloppervlak: 32.8Ų

Experimentele eigenschappen

  • PSA: 32.78
Aanbevolen leveranciers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.